molecular formula C12H18N2OS B1468408 1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one CAS No. 1247789-24-7

1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one

Cat. No.: B1468408
CAS No.: 1247789-24-7
M. Wt: 238.35 g/mol
InChI Key: WLUMJGBXRQFTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one is a compound that features a piperidine ring and a thiophene ring connected via an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Aminomethyl Group:

    Coupling with Thiophene: The final step involves coupling the aminomethylpiperidine with a thiophene derivative, typically through a condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and specific reaction conditions are tailored to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Biological Studies: It is used in studies investigating its interaction with biological targets, including enzymes and receptors.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one: This compound differs in the position of the thiophene ring but shares similar chemical properties.

    3-(Aminomethyl)pyridine: Another compound with an aminomethyl group attached to a heterocyclic ring, used in different contexts.

Uniqueness: 1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one is unique due to its specific combination of a piperidine ring and a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-2-thiophen-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c13-7-11-2-1-4-14(8-11)12(15)6-10-3-5-16-9-10/h3,5,9,11H,1-2,4,6-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUMJGBXRQFTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CSC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
Reactant of Route 6
1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.